molecular formula C12H11NO3 B14381492 3-(3-Methoxy-4-methylphenyl)-1H-pyrrole-2,5-dione CAS No. 89733-46-0

3-(3-Methoxy-4-methylphenyl)-1H-pyrrole-2,5-dione

Katalognummer: B14381492
CAS-Nummer: 89733-46-0
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: YVWFAQLZXYSUMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methoxy-4-methylphenyl)-1H-pyrrole-2,5-dione is an organic compound with a unique structure that combines a methoxy-substituted phenyl ring with a pyrrole-2,5-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-4-methylphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3-methoxy-4-methylphenylboronic acid with a suitable pyrrole derivative under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxy-4-methylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxy-4-methylphenyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Methoxy-4-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Methoxy-4-methylphenylacetonitrile
  • 3-Methoxy-4-methylamphetamine
  • 3-Methoxyphenylboronic acid

Comparison

Compared to these similar compounds, 3-(3-Methoxy-4-methylphenyl)-1H-pyrrole-2,5-dione is unique due to its pyrrole-2,5-dione moiety, which imparts distinct chemical and biological properties. For instance, while 3-Methoxy-4-methylamphetamine is primarily known for its psychoactive effects, this compound is more relevant in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

89733-46-0

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

3-(3-methoxy-4-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C12H11NO3/c1-7-3-4-8(5-10(7)16-2)9-6-11(14)13-12(9)15/h3-6H,1-2H3,(H,13,14,15)

InChI-Schlüssel

YVWFAQLZXYSUMU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2=CC(=O)NC2=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.